molecular formula C8H13F2N3 B11739100 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11739100
M. Wt: 189.21 g/mol
InChI Key: XLDPOCYOAZRJMU-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms, and is substituted with difluoromethyl, methyl, and propan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinamine derivatives: These compounds share structural similarities and are used in similar applications, such as fungicides and pharmaceuticals.

    Difluoromethylated compounds: Other compounds containing the difluoromethyl group, which imparts unique chemical properties.

Uniqueness

3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of substituents and the presence of the pyrazole ring

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C8H13F2N3/c1-4(2)13-5(3)6(11)7(12-13)8(9)10/h4,8H,11H2,1-3H3

InChI Key

XLDPOCYOAZRJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C(F)F)N

Origin of Product

United States

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